An In-depth Technical Guide to the Chemical Properties of 4-Chloro-2-sulfanylbenzoic Acid
An In-depth Technical Guide to the Chemical Properties of 4-Chloro-2-sulfanylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of 4-Chloro-2-sulfanylbenzoic acid (CAS No. 20324-49-6). Due to the limited availability of experimental data for this specific compound, this guide also includes comparative data from structurally related analogs to provide a predictive context for its behavior.
Chemical and Physical Properties
While comprehensive experimental data for 4-Chloro-2-sulfanylbenzoic acid is not widely published, some key properties have been identified. For a broader understanding, these are presented alongside the properties of the related compounds 4-Chlorobenzoic acid and 2-Mercaptobenzoic acid.
| Property | 4-Chloro-2-sulfanylbenzoic acid | 4-Chlorobenzoic Acid (for comparison) | 2-Mercaptobenzoic Acid (for comparison) |
| Molecular Formula | C₇H₅ClO₂S | C₇H₅ClO₂ | C₇H₆O₂S |
| Molecular Weight | 188.63 g/mol | 156.57 g/mol | 154.18 g/mol |
| CAS Number | 20324-49-6 | 74-11-3 | 147-93-3 |
| Melting Point | 195-196 °C | 238-241 °C[1] | 162-169 °C |
| Boiling Point | Data not available | 274-276 °C | Data not available |
| pKa | Data not available | 3.98 | 3.50 |
| Solubility | Data not available | Soluble in methanol[1] | Slightly soluble in water, soluble in ethanol and diethyl ether. |
| Appearance | Data not available | Light yellow solid[2] | Yellow solid |
Synthesis and Reactivity
A common method for introducing a thiol group onto an aromatic ring is through the diazotization of an amino group, followed by reaction with a sulfur-containing nucleophile. A likely precursor for the synthesis of 4-Chloro-2-sulfanylbenzoic acid is 2-Amino-4-chlorobenzoic acid.
Proposed Synthesis Workflow:
Caption: Proposed synthesis of 4-Chloro-2-sulfanylbenzoic acid.
This proposed workflow is analogous to the synthesis of 4-Chloro-3-mercaptobenzoic acid, which involves the diazotization of 3-Amino-4-chlorobenzoic acid and subsequent reaction with potassium ethyl xanthate followed by hydrolysis[3].
Spectroscopic Data (Predicted)
Experimental spectroscopic data for 4-Chloro-2-sulfanylbenzoic acid is not available in the reviewed literature. However, characteristic spectral features can be predicted based on its structure and comparison with related molecules.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing carboxylic acid and chlorine groups, and the electron-donating sulfanyl group.
¹³C NMR Spectroscopy
The carbon NMR spectrum should display seven distinct signals: one for the carboxylic acid carbon, and six for the carbons of the benzene ring. The chemical shifts of the aromatic carbons will be indicative of the substitution pattern.
IR Spectroscopy
The infrared spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the S-H stretch of the thiol group (~2550-2600 cm⁻¹, typically weak), and various C-H and C=C stretching and bending vibrations in the aromatic region.
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (188.63). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak) and one sulfur atom.
Potential Biological Activity
While there is no direct research on the biological activity of 4-Chloro-2-sulfanylbenzoic acid, studies on structurally similar compounds suggest potential areas for investigation. Derivatives of 4-chloro-2-mercaptobenzenesulfonamide have been synthesized and shown to possess antibacterial and potential antitumor activities[4][5]. This suggests that the 4-chloro-2-mercapto benzoic acid scaffold may be a useful starting point for the development of new therapeutic agents.
The following diagram illustrates a potential logical relationship for investigating the biological activity of this class of compounds.
Caption: Drug discovery workflow for 4-Chloro-2-sulfanylbenzoic acid derivatives.
Conclusion
4-Chloro-2-sulfanylbenzoic acid is a compound for which detailed experimental data remains scarce. This guide has compiled the available information and provided predictive insights based on the chemistry of related compounds. Further experimental investigation is necessary to fully characterize its chemical and biological properties. The synthetic routes and potential for biological activity outlined here may serve as a valuable starting point for researchers interested in this molecule and its derivatives.
References
- 1. 4-Chlorobenzoic acid 99 74-11-3 [sigmaaldrich.com]
- 2. mzCloud – 4 Chloro 3 sulfamoylbenzoic acid [mzcloud.org]
- 3. prepchem.com [prepchem.com]
- 4. Synthesis and antibacterial activity of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of a new series of 4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives with potential antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]


